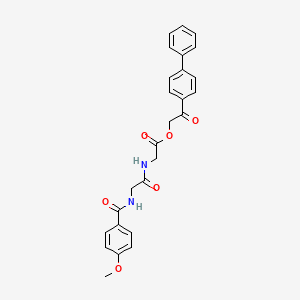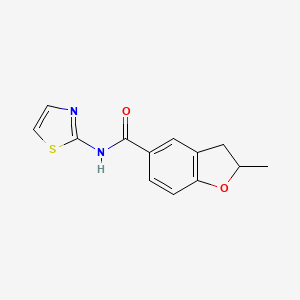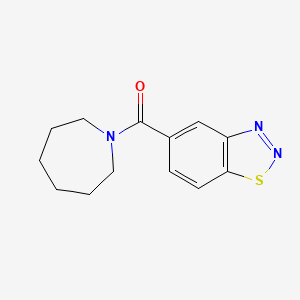![molecular formula C16H17ClN2O4 B4007214 N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)
N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine
Overview
Description
N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine is a useful research compound. Its molecular formula is C16H17ClN2O4 and its molecular weight is 336.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0876847 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Methodologies
- The synthesis of N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine derivatives involves complex reactions that contribute to the development of novel compounds with potential applications in medicinal chemistry and material science. For example, the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole demonstrated the influence of the nitrogen substituent on the reaction course, leading to the formation of 1,3-oxazolidin-2-ones and aziridines, depending on the nitrogen substituent size (Cutugno et al., 2001).
Flavor Chemistry
- Research into the generation of Swiss cheese flavor components has shown that amino acids, including valine, react with carbonyl compounds to produce key flavor compounds through Strecker degradation. This insight into flavor chemistry highlights the role of amino acids in food science and technology (Griffith & Hammond, 1989).
Antibacterial Activity
- This compound derivatives have been evaluated for their antibacterial activity, showcasing the potential for developing new antimicrobial agents. For instance, Schiff base ligands derived from valine showed higher activity against Escherichia coli than Staphylococcus aureus, indicating their potential in antibacterial therapy (Zhang et al., 2012).
Supramolecular Chemistry
- The synthesis and characterization of poly(phenylacetylene)s bearing L-valine pendants revealed hydrogen-bonding interactions, tunable chain helicities, and cooperative supramolecular associations and dissociations. This research contributes to the development of proteomimetic polyenes and highlights the importance of amino acid-derived monomers in creating functional materials with potential applications in nanotechnology and material science (Cheuk et al., 2003).
Safety and Hazards
The safety data sheet for a similar compound, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-8(2)13(16(21)22)18-15(20)12-9(3)23-19-14(12)10-6-4-5-7-11(10)17/h4-8,13H,1-3H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCIQZQDCYGQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(2-chlorophenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4007136.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4007149.png)
![4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4007156.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)
![ethyl 4-({[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007176.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)


